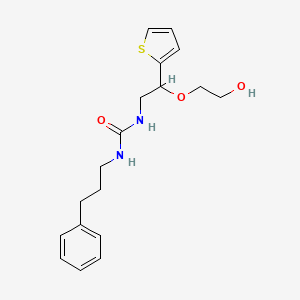

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea

Description

The compound 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea is a synthetic urea derivative characterized by a hybrid structure incorporating a thiophene ring, a hydroxyethoxy chain, and a phenylpropyl group. The thiophene moiety may enhance aromatic interactions in binding pockets, while the hydroxyethoxy group could improve solubility.

Properties

IUPAC Name |

1-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c21-11-12-23-16(17-9-5-13-24-17)14-20-18(22)19-10-4-8-15-6-2-1-3-7-15/h1-3,5-7,9,13,16,21H,4,8,10-12,14H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJAGTSAWPAXIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)NCC(C2=CC=CS2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea, often referred to as a thiourea derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure incorporates functional groups that enhance its interaction with biological targets, potentially leading to therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a hydroxyethoxy group and a thiophene ring. The molecular formula is , with a molecular weight of approximately 355.4 g/mol. The presence of the thiophene moiety is significant, as thiophene derivatives are known for their broad spectrum of biological activities.

Biological Activity Overview

Research indicates that thiourea compounds exhibit various biological properties, including:

- Antimicrobial Activity : Many thiourea derivatives demonstrate significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

- Anticancer Properties : Some studies have shown that thiourea derivatives can inhibit tumor growth in vitro, suggesting potential applications in cancer therapy.

- Anti-inflammatory Effects : The anti-inflammatory activity of these compounds has been documented, indicating their potential in treating inflammatory diseases.

Anticancer Activity

A study conducted on a series of thiourea derivatives revealed that certain compounds exhibited selective cytotoxicity against various cancer cell lines. For instance, one derivative demonstrated a GI50 value of 25.1 μM against the EKVX non-small lung cancer cell line, showcasing its potential as an anticancer agent .

Antimicrobial Studies

Research on related compounds has indicated that they possess significant antibacterial properties. For example, derivatives with similar structural features were tested against standard bacterial strains and showed promising results in inhibiting growth .

Data Table: Biological Activities of Related Thiourea Derivatives

| Compound Name | Activity Type | Target/Cell Line | IC50/Effectiveness |

|---|---|---|---|

| Compound A | Anticancer | EKVX (lung cancer) | GI50 = 25.1 μM |

| Compound B | Antimicrobial | Staphylococcus aureus | Inhibition Zone = 15 mm |

| Compound C | Anti-inflammatory | RAW 264.7 macrophages | IC50 = 55 μM |

The biological activity of this compound is likely attributed to its ability to form hydrogen bonds and interact with specific biological targets. The thiourea group can participate in various chemical interactions, including enzyme inhibition, which is crucial for its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to analogs listed in and other urea derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations :

Urea vs. Urea derivatives are often explored as kinase inhibitors or antidiabetic agents, whereas ester/amine analogs are common in neurotransmitters or stimulants.

Thiophene vs. Benzodioxole/Indole Rings: The thiophene ring in the target compound offers electron-rich π-system interactions, contrasting with the benzodioxole group (electron-withdrawing) in 1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)butan-1-one. This may influence selectivity for different enzyme classes (e.g., cytochrome P450 vs. monoamine oxidases) . Indole-containing compounds (e.g., 3-(2-aminobutyl)indole) typically interact with serotonin receptors, whereas thiophene derivatives are more common in anti-inflammatory or anticancer contexts.

Hydrophilicity and Solubility :

- The hydroxyethoxy chain in the target compound and 1-[2-(2-hydroxyethoxy)-ethyl]-4-phenylpiperidine-4-carboxylic acid ethyl ester likely enhances water solubility compared to purely aromatic or alkyl-substituted analogs.

Notes on Evidence Limitations

- (PubChem entry) lacks biochemical or pharmacological data for the compound, restricting a mechanistic comparison.

- provides only structural analogs without explicit data linking them to the target compound’s activity.

- Cross-referencing with additional databases (e.g., SciFinder, Reaxys) is recommended for a comprehensive analysis.

Preparation Methods

Synthesis of 3-Phenylpropyl Isocyanate

Step 1 : Conversion of 3-phenylpropan-1-amine to isocyanate.

- Reagents : Triphosgene (bis(trichloromethyl) carbonate), anhydrous dichloromethane.

- Conditions : 0°C to room temperature, inert atmosphere.

- Mechanism : Nucleophilic substitution where triphosgene reacts with the primary amine to form the isocyanate intermediate.

Step 2 : Isolation and purification.

Synthesis of 2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethylamine

Step 1 : Epoxidation of thiophen-2-yl ethylene.

- Reagents : m-Chloroperbenzoic acid (mCPBA), dichloromethane.

- Conditions : 0°C for 4 hours, followed by gradual warming to room temperature.

Step 2 : Epoxide ring-opening with ethylene glycol.

- Reagents : Ethylene glycol, boron trifluoride etherate (BF₃·OEt₂).

- Conditions : Reflux at 80°C for 12 hours.

- Product : 2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethanol.

Step 3 : Conversion to amine via Gabriel synthesis.

- Reagents : Phthalimide, triphenylphosphine, diethyl azodicarboxylate (DEAD).

- Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 6 hours.

- Deprotection : Hydrazine hydrate in ethanol, reflux for 3 hours.

- Yield : ~60% over two steps.

Urea Formation

Reaction :

- Reagents : 3-Phenylpropyl isocyanate (1.1 eq), 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethylamine (1.0 eq), anhydrous THF.

- Conditions : 0°C to room temperature, 24 hours under nitrogen.

- Workup : Aqueous extraction (10% HCl, saturated NaHCO₃), silica gel chromatography (ethyl acetate:hexanes = 3:7).

- Yield : 45–55%.

Synthetic Route 2: Carbonyldiimidazole (CDI)-Mediated Coupling

Activation of Amines

Step 1 : Activation of 3-phenylpropan-1-amine with CDI.

- Reagents : 1,1'-Carbonyldiimidazole (CDI), THF.

- Conditions : 0°C for 1 hour, then room temperature for 3 hours.

Step 2 : Reaction with 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethylamine.

Reaction Optimization and Challenges

Solvent and Temperature Effects

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous THF | Maximizes amine solubility |

| Temperature | 0°C → RT | Minimizes side reactions |

| Reaction Time | 24–48 hours | Completes urea formation |

Common Side Reactions

- Oligomerization : Uncontrolled isocyanate reactivity leads to dimer/trimer formation. Mitigated by slow amine addition at low temperatures.

- Hydroxy Group Oxidation : Ethylene glycol-derived hydroxyl groups may oxidize under acidic conditions. Additives like 2,6-di-tert-butyl-4-methylphenol (BHT) suppress this.

Characterization and Validation

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.68 (thiophene-H), 4.12 (OCH₂CH₂O), 3.45 (NHCO), 1.82 (CH₂CH₂CH₂Ph) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 158.9 (C=O), 141.2 (thiophene-C), 126.8–128.5 (Ph), 69.4 (OCH₂CH₂O) |

| HRMS | m/z 349.15 [M+H]⁺ (calc. 349.15) |

Q & A

Q. Key Reagents/Conditions :

- Catalysts : Triethylamine for deprotonation .

- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere .

Q. Methodological Answer :

- Urea moiety : Facilitates hydrogen bonding with enzyme active sites (e.g., kinases or proteases) .

- Thiophen-2-yl group : Engages in π-π stacking with aromatic residues in target proteins, enhancing binding affinity .

- Hydroxyethoxy group : Increases solubility and modulates pharmacokinetics via hydrogen bonding .

Q. Structural Insights :

- Replace the thiophene with furan (less electron-rich) to test electronic effects on activity .

Advanced: How to design SAR studies to optimize bioactivity?

Q. Methodological Answer :

Vary substituents :

- Phenylpropyl chain : Test shorter/longer alkyl chains or substituted aryl groups.

- Thiophene ring : Introduce electron-withdrawing groups (e.g., -NO₂) to alter electronic properties .

Assay selection :

- In vitro : Enzymatic inhibition assays (IC₅₀ determination).

- Cellular : Antiproliferative activity in cancer cell lines (e.g., MTT assay) .

Q. Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HepG2 vs. MCF-7 may yield divergent results) .

- Purity verification : Confirm compound integrity via HPLC (>98% purity) and mass spectrometry .

- Control experiments : Include positive controls (e.g., cisplatin for cytotoxicity) to validate assay conditions .

Advanced: How to evaluate stability under physiological conditions?

Q. Methodological Answer :

pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 37°C over 24 hours .

Thermal stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.

Oxidative stress : Expose to H₂O₂ and analyze by LC-MS for oxidation byproducts .

Basic: What spectroscopic techniques confirm its structure?

Q. Methodological Answer :

- ¹H/¹³C NMR : Identify protons near the urea group (δ 6.5–7.5 ppm for aromatic signals) .

- IR Spectroscopy : Detect urea C=O stretch (~1640 cm⁻¹) and hydroxy O-H stretch (~3400 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ = calculated m/z) .

Advanced: Strategies to improve low synthetic yields?

Q. Methodological Answer :

- Optimize stoichiometry : Use a 1.2:1 molar ratio of isocyanate to amine to drive the reaction .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate urea formation .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h with improved yield .

Advanced: How does the thiophene ring influence reactivity?

Q. Methodological Answer :

- Electrophilic substitution : Thiophene’s electron-rich nature directs bromination to the 5-position .

- Coordination chemistry : The sulfur atom may chelate metal ions, altering redox properties (e.g., Fe³⁺ binding in enzyme inhibition) .

Basic: What in vitro assays screen its biological activity?

Q. Methodological Answer :

- Antimicrobial : Minimum inhibitory concentration (MIC) against S. aureus .

- Anti-inflammatory : COX-2 inhibition assay .

- Cytotoxicity : SRB assay in NCI-60 cancer cell panel .

Advanced: Computational approaches for target interaction prediction

Q. Methodological Answer :

Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR) .

MD simulations : Simulate ligand-protein complexes for 100 ns to assess binding stability .

QSAR modeling : Correlate substituent electronegativity with IC₅₀ values to guide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.